molecular formula C12H14F2N2O B5659404 4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde

4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5659404
M. Wt: 240.25 g/mol
InChI Key: QIYZPLZMRJVEDR-UHFFFAOYSA-N
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Description

4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a 2,5-difluorophenylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the 2,5-difluorophenylmethyl group: This step often involves a nucleophilic substitution reaction where the piperazine ring is reacted with a 2,5-difluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, with various electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: 4-[(2,5-difluorophenyl)methyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(2,5-difluorophenyl)methyl]piperazine-1-methanol.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the development of bioactive molecules that can modulate biological pathways.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of compounds derived from 4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde depends on their specific structure and target. Generally, these compounds may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The piperazine ring often plays a crucial role in enhancing the binding affinity and selectivity of these molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-difluorophenyl)methyl]piperazine-1-carbaldehyde
  • 4-[(3,5-difluorophenyl)methyl]piperazine-1-carbaldehyde
  • 4-[(2,5-dichlorophenyl)methyl]piperazine-1-carbaldehyde

Uniqueness

4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence the electronic properties and reactivity of the compound. This unique substitution pattern can lead to distinct biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-11-1-2-12(14)10(7-11)8-15-3-5-16(9-17)6-4-15/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZPLZMRJVEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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